molecular formula C11H23ClN4O4 B12505347 (Tert-butoxycarbonyl)arginine hydrochloride

(Tert-butoxycarbonyl)arginine hydrochloride

Cat. No.: B12505347
M. Wt: 310.78 g/mol
InChI Key: HDELGKMVZYHPPB-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)arginine hydrochloride is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and as a protecting group for the amino group of arginine. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in organic synthesis and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-butoxycarbonyl)arginine hydrochloride typically involves the protection of the amino group of arginine using tert-butoxycarbonyl (Boc) groups. One common method involves reacting arginine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)arginine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Tert-butoxycarbonyl)arginine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (tert-butoxycarbonyl)arginine hydrochloride involves the protection of the amino group of arginine through the formation of a stable Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tert-butoxycarbonyl)arginine hydrochloride is unique due to its specific application in protecting the guanidino group of arginine, which is not present in lysine or ornithine. This makes it particularly valuable in the synthesis of arginine-containing peptides and proteins .

Properties

Molecular Formula

C11H23ClN4O4

Molecular Weight

310.78 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride

InChI

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H

InChI Key

HDELGKMVZYHPPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

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